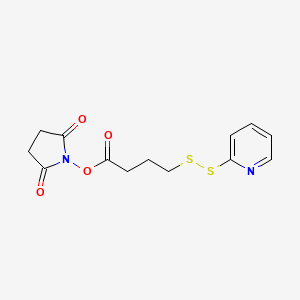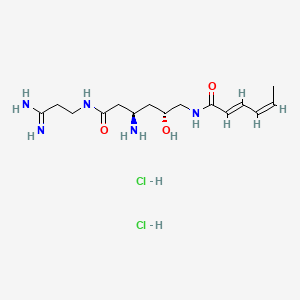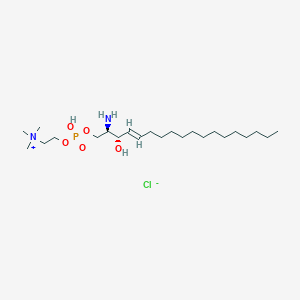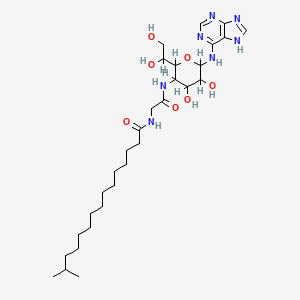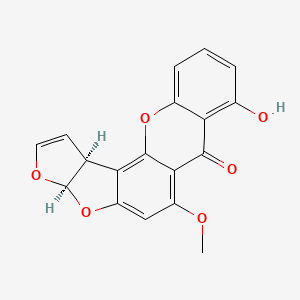
Stérigmatocystine
Vue d'ensemble
Description
Sterigmatocystin (STC) is a polyketide mycotoxin produced by certain species of Aspergillus . It is naturally found in some cheeses and is structurally closely related to the aflatoxins, as it is the penultimate precursor of aflatoxins B1 and G1 . It contains a xanthone nucleus attached to a bifuran structure .
Synthesis Analysis
The synthesis of Sterigmatocystin is known to be strongly influenced by the culture conditions such as pH or culture media . It is mainly produced by the fungi Aspergillus nidulans and A. versicolor .Molecular Structure Analysis
Sterigmatocystin has a complex molecular structure that includes a xanthone nucleus attached to a bifuran structure . It is an organic heteropentacyclic compound .Chemical Reactions Analysis
Sterigmatocystin forms pale yellow needles that are readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform . It reacts with a hot solution of potassium hydroxide and ethanol and is easily methylated by methyl iodide .Physical And Chemical Properties Analysis
Sterigmatocystin forms pale yellow needles and is readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform . It reacts with a hot solution of potassium hydroxide and ethanol and is easily methylated by methyl iodide .Applications De Recherche Scientifique
Traitement des aliments et des boissons
La stérigmatocystine (STG) a été étudiée dans le contexte du traitement des aliments et des boissons, en particulier dans la production de vin de riz chinois traditionnel . La migration et la transformation de la mycotoxine STG pendant le traitement du vin de riz contaminé ont été évaluées systématiquement . Il a été constaté que des niveaux élevés de levain de riz entraînaient une réduction significative de la STG dans le riz et le vin fermentés .
Analyse des mycotoxines
La STG est utilisée dans le développement de méthodes analytiques pour l'exposition aux mycotoxines et les polluants dans la production alimentaire . Une méthode utilisant QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) couplée à la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC−MS/MS) a été établie pour l'analyse de la STG dans le vin de riz .
Identification des métabolites
Les métabolites de la STG (c'est-à-dire la STG monohydroxy) ont été identifiés pour la première fois dans la fermentation du vin de riz . Cette découverte contribue à notre compréhension du profil métabolique de la composition du vin de riz .
Recherche sur la détoxification
Des recherches ont été menées sur l'utilisation des cyclodextrines (CD) pour détoxifier la STG . Il a été constaté que la STG interagit de manière non covalente avec diverses CD, montrant la plus forte affinité de liaison pour la sugammadex (un dérivé de γ-CD) et la γ-CD . Cela pourrait potentiellement être utilisé comme un premier secours en cas d'intoxication aiguë pour encapsuler une plus grande partie de la mycotoxine STC de l'albumine sérique .
Liaison à l'albumine sérique
Il a été constaté que la STG se lie à l'albumine sérique humaine (HSA), une protéine sanguine connue pour son rôle de transporteur de petites molécules . Cette interaction a des implications pour le transport de la STG dans le corps humain .
Élimination présystémique
L'élimination présystémique des conjugués de STG et leur excrétion par la bile ou avec l'urine peuvent effectivement réduire la quantité de toxine atteignant la circulation systémique . Cette découverte est d'une importance clinique .
Mécanisme D'action
Sterigmatocystin (STC) is a polyketide mycotoxin produced by certain species of Aspergillus . It has been reported in mouldy grain, green coffee beans, and cheese . This article will cover the mechanism of action of Sterigmatocystin, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
Sterigmatocystin primarily targets the Sterol O-acyltransferase 1 . This enzyme plays a crucial role in the formation of fatty acid-cholesterol esters, which are less soluble in membranes than cholesterol .
Mode of Action
The cellular mechanisms underlying STC-induced toxicity include the induction of oxidative stress, mitochondrial dysfunction, apoptosis, cell cycle arrest, as well as alteration of immune system function and activation of different signaling pathways .
Biochemical Pathways
The biosynthetic pathways of Sterigmatocystin and aflatoxins share many biosynthetic enzymes . STC acts as a biogenic precursor of aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) .
Pharmacokinetics
It has been shown that stc interacts non-covalently with various cyclodextrins (cds), showing the highest binding affinity for sugammadex (a γ-cd derivative) and γ-cd .
Result of Action
The toxic effects of Sterigmatocystin are much the same as those of aflatoxin B1. It is thus considered as a potent carcinogen, mutagen, and teratogen . It has been shown to be hepatotoxic and nephrotoxic in animals .
Action Environment
Due to Earth’s changing climate, the ongoing and foreseeable spreading of mycotoxigenic Aspergillus species has increased the possibility of mycotoxin contamination in the feed and food production chain . The presence of the potent carcinogen STC will greatly affect the quality and safety of food production .
Safety and Hazards
Orientations Futures
More occurrence data on Sterigmatocystin in food and feed need to be collected to allow dietary exposure assessment . There is ongoing research on Sterigmatocystin’s toxicological impact due to the lack of toxicity data . The migration and transformation of Sterigmatocystin during the contaminated rice wine processing was systematically assessed .
Propriétés
IUPAC Name |
(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVPXMQSFGQTM-DCXZOGHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] Yellow powder; [MSDSonline] | |
| Record name | Sterigmatocystin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine, 7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE | |
| Record name | STERIGMATOCYSTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellow crystals | |
CAS RN |
10048-13-2 | |
| Record name | Sterigmatocystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sterigmatocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STERIGMATOCYSTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STERIGMATOCYSTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3aR-cis)3a,12c-dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STERIGMATOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F95211S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STERIGMATOCYSTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
246 °C with decomp | |
| Record name | STERIGMATOCYSTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



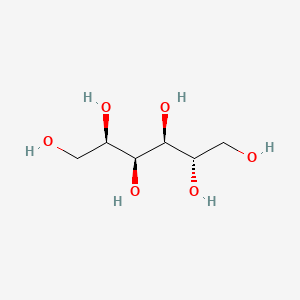
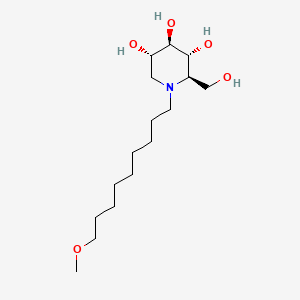
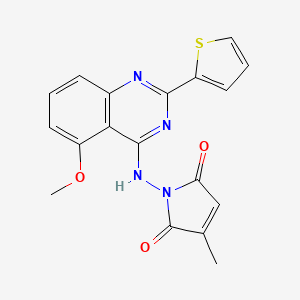

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
